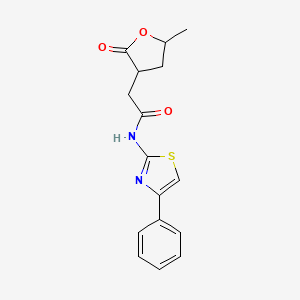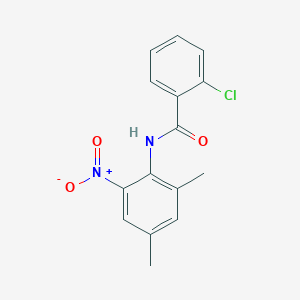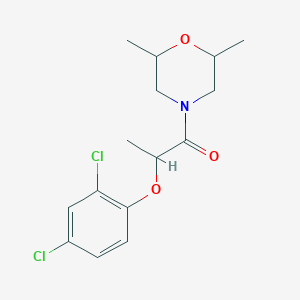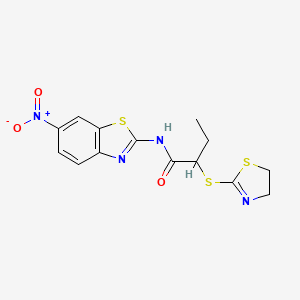![molecular formula C23H30N2O2S B4057203 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B4057203.png)
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Übersicht
Beschreibung
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the core aromatic structures. The process may include:
Nucleophilic Aromatic Substitution: This step involves the substitution of an aromatic halide with a nucleophile to introduce the desired functional groups.
Amidation and Thioamidation:
Etherification: The phenoxyacetamide moiety is introduced through etherification reactions, where an alcohol reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s aromatic and aliphatic components make it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its effects at the molecular level.
Wirkmechanismus
The mechanism by which N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity . The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic or material properties .
Vergleich Mit ähnlichen Verbindungen
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can be compared with other similar compounds such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Bromomethyl methyl ether: This compound shares some synthetic pathways but has different applications and properties.
Metoclopramide Related Compounds: These compounds have similar therapeutic applications but differ in their chemical structures.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.
Eigenschaften
IUPAC Name |
N-[(2-butan-2-ylphenyl)carbamothioyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-6-17(5)19-9-7-8-10-20(19)24-23(28)25-22(26)14-27-21-13-16(4)11-12-18(21)15(2)3/h7-13,15,17H,6,14H2,1-5H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXVOCKWTHUWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)COC2=C(C=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-butoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057126.png)
![N-(3,4-dimethoxyphenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4057127.png)
![N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4057135.png)


![3-Cyclopentyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one](/img/structure/B4057152.png)


![1-[4-(4-morpholinyl)-3-nitrophenyl]-4-(1-piperidinyl)phthalazine](/img/structure/B4057189.png)
![methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B4057195.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methylnicotinamide](/img/structure/B4057215.png)

![4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B4057223.png)
